molecular formula C8H6BrNO2 B8716567 Bromonitrostyrene

Bromonitrostyrene

Cat. No.: B8716567
M. Wt: 228.04 g/mol
InChI Key: SKDNDVDHYMEGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-bromo-beta-nitrostyrene is a yellow powder. (NTP, 1992)

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(2-bromo-2-nitroethenyl)benzene

InChI

InChI=1S/C8H6BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H

InChI Key

SKDNDVDHYMEGNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C([N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)C=C([N+](=O)[O-])Br

density

1.018 at 70.5 °F (NTP, 1992)

flash_point

130 °F (NTP, 1992)

melting_point

153 to 156 °F (NTP, 1992)

physical_description

Beta-bromo-beta-nitrostyrene is a yellow powder. (NTP, 1992)
Yellow solid;  [CAMEO]

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing solution of 1-(4-chlorophenyl)-1,2-dibromo-2-nitroethane (from example 1) in cyclohexane (200 mL) is added a solution of pyridine (6 mL, 74 mmoles) in cyclohexane (200 mL) over a 1 hour period. The mixture is refluxed for an additional hour. The refluxing mixture is then extracted with approximately 200 mL of dilute HCl and 2×200 mL H2O. The organic layer is dried over magnesium sulfate (anhydrous) filtered, and the solvent removed from the filtrate by evaporation to yield a yellow solid. The solid is recrystallized from cyclohexane to give beta-nitrobromostyrene.
Name
1-(4-chlorophenyl)-1,2-dibromo-2-nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromonitrostyrene
Reactant of Route 2
Bromonitrostyrene
Reactant of Route 3
Bromonitrostyrene
Reactant of Route 4
Bromonitrostyrene
Reactant of Route 5
Reactant of Route 5
Bromonitrostyrene
Reactant of Route 6
Bromonitrostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.